molecular formula C8H8FN B8705392 4-Ethenyl-2-fluoroaniline CAS No. 824937-70-4

4-Ethenyl-2-fluoroaniline

Cat. No.: B8705392
CAS No.: 824937-70-4
M. Wt: 137.15 g/mol
InChI Key: GOPOEKKCLSWSRT-UHFFFAOYSA-N
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Description

4-Ethenyl-2-fluoroaniline is a fluorinated aromatic amine characterized by a benzene ring substituted with an amino group (-NH₂), a fluorine atom at the 2-position, and an ethenyl (vinyl) group at the 4-position. This structure imparts unique electronic and steric properties, making it a compound of interest in pharmaceutical and materials science research.

Properties

CAS No.

824937-70-4

Molecular Formula

C8H8FN

Molecular Weight

137.15 g/mol

IUPAC Name

4-ethenyl-2-fluoroaniline

InChI

InChI=1S/C8H8FN/c1-2-6-3-4-8(10)7(9)5-6/h2-5H,1,10H2

InChI Key

GOPOEKKCLSWSRT-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=C(C=C1)N)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Features :

  • Fluorine at the 4-position of the aromatic ring.
  • Bulky N-(2,5-dimethylhexan-2-yl) substituent.

Key Data :

  • Synthesis : Prepared via a general procedure starting from 4-fluoroaniline, yielding 50% as a yellow oil .
  • Molecular Weight : 256.2065 g/mol (HRMS) .
  • IR Spectral Data : Peaks at 1613 cm⁻¹ (C=C stretching) and 1505 cm⁻¹ (C-F bending), indicating electronic interactions between the fluorine and aromatic system .

Comparison :

  • Electronic Properties : Fluorine at the 4-position (1g) vs. 2-position (this compound) alters the aromatic ring’s electron-withdrawing effects. The 2-fluoro substitution likely increases ortho-directing effects in further functionalization.

Thiophene Fentanyl Hydrochloride

Structural Features :

  • Fluorine-free thiophene ring fused to a fentanyl backbone.
  • Contains a thiophenoyl substituent and tertiary amine .

Key Data :

  • Molecular Formula : C₂₄H₂₆N₂OS•HCl .
  • Toxicity : Insufficient toxicological data available .

Comparison :

  • Functional Groups : Unlike this compound, this compound lacks direct aromatic fluorine but incorporates a sulfur-containing heterocycle. The absence of fluorine reduces electron withdrawal, while the thiophene ring may enhance metabolic stability.

Data Table: Comparative Analysis

Property This compound N-(2,5-Dimethylhexan-2-yl)-4-fluoroaniline (1g) Thiophene Fentanyl Hydrochloride
Molecular Formula C₈H₈FN C₁₈H₂₆FN C₂₄H₂₆N₂OS•HCl
Molecular Weight 137.16 g/mol (theoretical) 256.2065 g/mol 449.04 g/mol
Substituents 2-F, 4-ethenyl 4-F, N-(2,5-dimethylhexan-2-yl) Thiophenoyl, tertiary amine
Key Reactivity Conjugation via ethenyl group Steric hindrance from alkyl chain Opioid receptor interaction
Synthetic Yield Not reported 50% Not specified

Research Implications

  • Synthetic Challenges : The lack of reported synthesis for this compound contrasts with the established 50% yield for 1g, suggesting opportunities for methodology development.
  • Electronic Tuning : Fluorine position (2 vs. 4) and substituent bulk (ethenyl vs. alkyl) offer pathways to modulate reactivity for targeted applications.

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